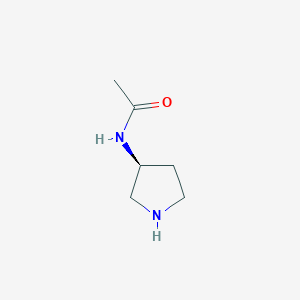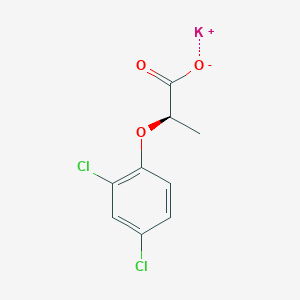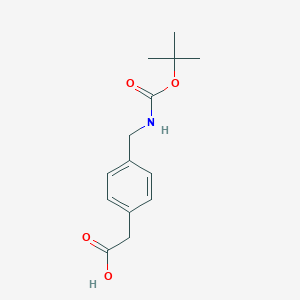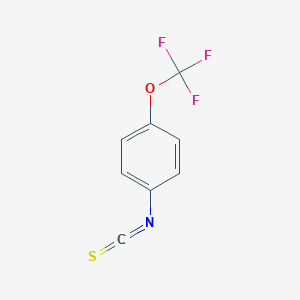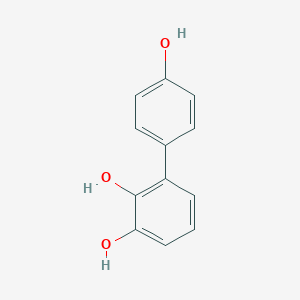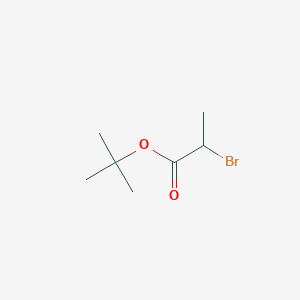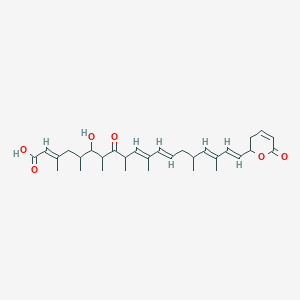
6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anguinomycin A is a natural product isolated from a strain of Streptomyces. It is known for its potent cytotoxicity against murine P388 leukemia cells and demonstrates significant antitumor activity in mice against murine Lewis lung carcinoma and P388 leukemia . Anguinomycin A is structurally related to Leptomycin B and functions as an inhibitor of nuclear export of proteins .
科学的研究の応用
Anguinomycin A has several scientific research applications, including:
準備方法
The synthesis of Anguinomycin A involves several key steps, including:
Negishi stereoinversion cross-coupling: This step is crucial for the formation of carbon-carbon bonds with high stereoselectivity.
Jacobsen Cr(III)-catalyzed Hetero Diels-Alder reaction: This reaction is used to construct the dihydropyranone fragment of the molecule.
Evans B-mediated syn-aldol chemistry: This step is employed to form the syn-aldol product with high diastereoselectivity.
B-alkyl Suzuki-Miyaura cross-coupling: This reaction is used to couple the fragments together to form the final product
化学反応の分析
Anguinomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as manganese dioxide (MnO2) and oxalyl chloride.
Reducing agents: Such as lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAH).
Catalysts: Such as palladium (Pd) and chromium (Cr) complexes
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
作用機序
Anguinomycin A exerts its effects by inhibiting the nuclear export of proteins. It binds to the nuclear export signal (NES) of proteins and prevents their transport from the nucleus to the cytoplasm. This inhibition leads to the accumulation of proteins in the nucleus, which can induce apoptosis in cancer cells . The molecular targets of Anguinomycin A include the chromosome region maintenance 1 (CRM1) protein, which is responsible for mediating the nuclear export of proteins .
類似化合物との比較
Anguinomycin A is structurally similar to other anguinomycins, such as Anguinomycin B, Anguinomycin C, and Anguinomycin D. These compounds share a similar core structure but differ in their side chains . Compared to Leptomycin B, Anguinomycin A has a slightly different structure but exhibits similar biological activity as an inhibitor of nuclear export .
Similar Compounds
Anguinomycin B: Differing in the side chain structure.
Anguinomycin C: Differing in the side chain structure.
Anguinomycin D: Differing in the side chain structure.
Leptomycin B: An analog with similar biological activity
Anguinomycin A stands out due to its potent cytotoxicity and its ability to selectively induce apoptosis in cancer cells while causing growth arrest in normal cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid involves the condensation of a polyketide intermediate with a dihydropyranone derivative. The polyketide intermediate is obtained through the fermentation of a suitable microorganism, while the dihydropyranone derivative is synthesized through a series of chemical reactions.", "Starting Materials": ["Acetyl-CoA", "Malonyl-CoA", "Methylmalonyl-CoA", "Dihydroneopterin triphosphate", "Phosphoenolpyruvate", "3-Acetyl-6-hydroxy-2-pyrone", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol"], "Reaction": ["1. Fermentation of a suitable microorganism to obtain the polyketide intermediate", "2. Synthesis of the dihydropyranone derivative through the following steps:", "2.1. Conversion of Dihydroneopterin triphosphate to 6-hydroxymethyl-7,8-dihydropterin using Phosphoenolpyruvate and 3-Acetyl-6-hydroxy-2-pyrone", "2.2. Methylation of 6-hydroxymethyl-7,8-dihydropterin to obtain 6-methyl-7,8-dihydropterin", "2.3. Conversion of 6-methyl-7,8-dihydropterin to 6-methyl-7,8-dihydropterin-2-one", "2.4. Reduction of 6-methyl-7,8-dihydropterin-2-one using Sodium borohydride to obtain the dihydropyranone derivative", "3. Condensation of the polyketide intermediate with the dihydropyranone derivative using Acetic acid and Sodium hydroxide", "4. Hydrolysis of the resulting compound using Hydrochloric acid and Sodium chloride", "5. Extraction of the product using Ethyl acetate and Methanol", "6. Purification of the product through column chromatography or recrystallization"] } | |
CAS番号 |
111278-01-4 |
分子式 |
C31H44O6 |
分子量 |
512.7 g/mol |
IUPAC名 |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |
InChIキー |
SGYKTDIJCLHSET-QMTWAXRBSA-N |
異性体SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |
SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
正規SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
外観 |
Pale yellow film |
同義語 |
5-Demethylleptomycin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



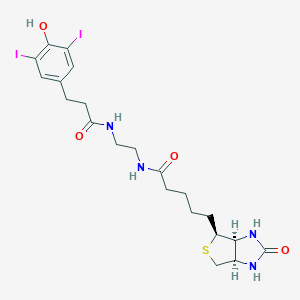

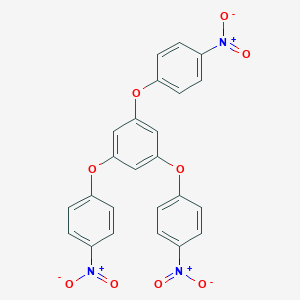

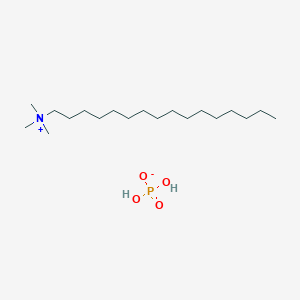
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)


